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Compound of Interest

Compound Name: Ripk1-IN-16

Cat. No.: B12376985 Get Quote

A deep dive into the performance, pharmacokinetics, and experimental evaluation of leading

clinical-stage RIPK1 inhibitors: GSK2982772, SAR443060 (DNL747), and SAR443820

(DNL788).

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical

mediator of inflammation and regulated cell death, particularly necroptosis. Its central role in

various pathological conditions has spurred the development of small molecule inhibitors. This

guide provides a comparative overview of three prominent orally bioavailable RIPK1 inhibitors

that have progressed to clinical trials: GSK2982772, SAR443060 (DNL747), and SAR443820

(DNL788). The information presented herein is intended for researchers, scientists, and drug

development professionals to facilitate an objective comparison of these compounds.

Performance and Potency
The inhibitory potential of these compounds has been characterized through various in vitro

and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for

potency.
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Inhibitor Assay Type
Cell/Enzyme
System

IC50 (nM) Reference

GSK2982772 Kinase Activity Human RIPK1 16 [1]

Kinase Activity Monkey RIPK1 20 [1]

Cellular

Necroptosis

Human

Monocytic U937

Cells

Not explicitly

quantified but

effective

[2]

SAR443060

(DNL747)

RIPK1

Phosphorylation

Human PBMCs

(TNF-α induced)
3.9 [3]

SAR443820

(DNL788)
RIPK1 Inhibition Human PBMCs 3.16 [4]

Pharmacokinetic Profiles
The oral bioavailability and pharmacokinetic properties are crucial for the therapeutic potential

of these inhibitors. The following tables summarize key pharmacokinetic parameters from

preclinical and clinical studies.

Preclinical Pharmacokinetics
Inhibitor Species Key Findings Reference

GSK2982772 Rat

Low brain penetration

(4%). Good free

fraction in blood

(4.2%).

[1]

SAR443060 (DNL747) Cynomolgus Monkey

NOAEL established at

200 mg/kg/day in 28-

day GLP toxicity

studies.

[3]

SAR443820 (DNL788) Not Specified
Orally bioavailable,

brain penetrant.
[5]
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Clinical Pharmacokinetics (in Healthy Volunteers)
Parameter GSK2982772

SAR443060
(DNL747)

SAR443820
(DNL788)

Reference

Dose Range

Studied

Single: 0.1-120

mg; Repeat: 20

mg QD to 120

mg BID

Single: 100-400

mg

Single: 10-40

mg; Repeat: 10

mg QD to 20 mg

BID

[6][7],[3],[4][5]

Tmax (hours) 1.5-2.5 2-4 Not Specified [6],[3]

Half-life (t1/2)

(hours)
2-3 Not Specified

Single Dose: 5.7-

8.0; Repeated

Dose: 7.2-8.9

[4],[5]

Dose

Proportionality

Approximately

linear up to 120

mg BID

Total exposure

dose-

proportional

No major

deviations
[6][7],[3],[5]

CNS Penetration Low Yes

High (Mean

CSF-to-unbound

plasma ratio: 0.8-

1.3)

[1],[3],[5]

Target

Engagement

>90% over 24h

(60 and 120 mg

BID)

Robust

peripheral target

engagement

Robust

peripheral target

engagement (up

to 90% inhibition)

[6][7],[3],[5]

Note: The clinical development of SAR443060 (DNL747) was discontinued due to preclinical

toxicology findings, which were suggested to be compound-specific rather than related to the

RIPK1 pathway itself.[3][8]

Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following

diagrams are provided.
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Caption: TNFα-induced signaling pathways leading to survival, apoptosis, or necroptosis, and

the point of intervention for RIPK1 inhibitors.
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Caption: A generalized experimental workflow for the discovery and development of RIPK1

inhibitors.

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific

findings. Below are summaries of key methodologies used in the evaluation of these RIPK1

inhibitors.

RIPK1 Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly

proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any

remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a

luciferase/luciferin reaction to produce a luminescent signal.

Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic

protein), ATP, and the ADP-Glo™ Kinase Assay kit (Promega).

Procedure (General):

The RIPK1 kinase reaction is set up in a multi-well plate containing the enzyme, substrate,

ATP, and the test inhibitor at various concentrations.

The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining

ATP (incubation for approximately 40 minutes).

Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent

signal (incubation for 30-60 minutes).

Luminescence is measured using a plate reader.

IC50 values are calculated from the dose-response curves.
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Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from induced necroptotic cell

death.

Cell Lines: Human monocytic U937 cells or mouse fibrosarcoma L929 cells are commonly

used.[2]

Induction of Necroptosis:

Human U937 cells: Typically stimulated with a combination of TNF-α, a SMAC mimetic

(e.g., SM-164 or LCL161), and a pan-caspase inhibitor (e.g., z-VAD-FMK). The caspase

inhibitor is crucial to block apoptosis and drive the cells towards necroptosis.[3][9]

Mouse L929 cells: Often stimulated with TNF-α alone, as they are highly sensitive to TNF-

induced necroptosis.[1]

Procedure (General):

Cells are seeded in multi-well plates.

Cells are pre-incubated with various concentrations of the RIPK1 inhibitor for a specific

duration (e.g., 1-2 hours).

Necroptosis is induced by adding the appropriate stimuli.

The plates are incubated for a defined period (e.g., 8-24 hours).

Cell viability is assessed using methods such as:

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate

with the number of viable cells.[1]

Propidium Iodide (PI) or Sytox Green Staining: These dyes are excluded by live cells

but enter and stain the nuclei of dead cells with compromised membranes.

Fluorescence can be measured with a plate reader or by flow cytometry.[9]
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EC50 values (the concentration of inhibitor that provides 50% protection from cell death)

are determined from the dose-response curves.

In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME)

properties of the inhibitors in animal models.

Animal Models: Typically conducted in rodents (e.g., mice or rats) and sometimes in larger

animals like dogs or non-human primates.[1][10]

Administration: The inhibitor is administered orally (e.g., by gavage) at a specific dose.[1][10]

Sample Collection: Blood samples are collected at various time points after administration.

Plasma is then separated for analysis.[10]

Bioanalysis: The concentration of the inhibitor in plasma is quantified using a validated

analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[6][10]

Pharmacokinetic Parameters Calculated:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

Oral Bioavailability: The fraction of the orally administered dose that reaches systemic

circulation.

Conclusion
The orally bioavailable RIPK1 inhibitors GSK2982772, SAR443060 (DNL747), and SAR443820

(DNL788) have demonstrated potent inhibition of RIPK1 in preclinical models and have been

advanced into clinical studies. While all three compounds show promise, they exhibit distinct
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pharmacokinetic profiles, particularly concerning CNS penetration. The data presented in this

guide, along with the outlined experimental methodologies, provide a valuable resource for

researchers to objectively compare these inhibitors and inform future research and

development efforts in the field of RIPK1-targeted therapies. The discontinuation of

SAR443060 due to off-target toxicity highlights the importance of thorough preclinical safety

evaluation in the development of novel therapeutics.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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